molecular formula C10H7NO B111033 2H-chromene-3-carbonitrile CAS No. 57543-66-5

2H-chromene-3-carbonitrile

Cat. No.: B111033
CAS No.: 57543-66-5
M. Wt: 157.17 g/mol
InChI Key: NQOLOKKZYCSJRL-UHFFFAOYSA-N
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Description

2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The this compound structure consists of a benzopyran ring fused with a nitrile group at the third position, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. Common reagents include piperidine, sodium ethoxide in ethanol, and acetic acid with ammonium acetate in benzene . The reaction can be catalyzed by various agents such as iodine, phase transfer catalysts, and zeolitic imidazolate frameworks .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches, such as dual-frequency ultrasonication, to enhance yield and reduce environmental impact . This method involves the use of ultrasonic baths and probes to facilitate the reaction between 2-hydroxybenzaldehydes and ethyl cyanoacetate, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to 2-oxo-2H-chromene-3-carbonitrile.

    Reduction: Formation of 2-amino-2H-chromene-3-carbonitrile.

    Substitution: Reactions with nucleophiles to form substituted chromenes.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-oxo-2H-chromene-3-carbonitrile.

    Reduction: 2-amino-2H-chromene-3-carbonitrile.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2H-chromene-3-carbonitrile derivatives as anticancer agents. For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles were synthesized and tested for cytotoxic activity against several cancer cell lines, including MDA-MB-231, MCF-7, and T47D. The results indicated that these compounds exhibited significant inhibitory effects on cell growth, with IC50 values less than 30 μg/mL. Notably, some derivatives showed even greater potency than the standard drug etoposide .

CompoundCell LineIC50 (μg/mL)
7eMDA-MB-2313.46
7fMCF-718.76

Antibacterial Properties

The antibacterial activity of chromene derivatives has also been evaluated. A study reported that synthesized compounds demonstrated zones of inhibition ranging from 10 to 16 mm against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These results suggest that this compound derivatives may serve as promising candidates for developing new antibacterial agents .

Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs) to synthesize complex organic molecules efficiently. One notable method involves a one-pot synthesis using DBU as a catalyst in aqueous media, which yields high amounts of various chromene derivatives under mild conditions. This approach aligns with green chemistry principles, emphasizing environmentally friendly synthesis methods .

Enantioselective Synthesis

The compound has been employed in enantioselective synthesis processes as well. A highly efficient three-component synthesis was developed that utilizes chiral tertiary amine-thioureas as catalysts to produce enantiomerically enriched chromene derivatives . This method showcases the versatility of this compound in producing biologically relevant molecules with specific stereochemistry.

Photocatalysis

In material science, derivatives of this compound have been explored for their photocatalytic properties. Research indicates that these compounds can facilitate photochemical reactions under visible light irradiation, making them suitable for applications in organic synthesis and environmental remediation .

Case Study: Anticancer Activity Evaluation

In a systematic study evaluating the anticancer potential of various this compound derivatives, researchers synthesized a library of compounds and assessed their cytotoxicity using standard assays against multiple cancer cell lines. The findings revealed structure-activity relationships (SAR) that could guide future drug design efforts.

Case Study: Synthesis Method Optimization

Another study focused on optimizing the synthesis conditions for producing this compound derivatives via MCRs. By varying the reaction parameters such as temperature and catalyst type, researchers achieved improved yields and reaction times, demonstrating the compound's adaptability in synthetic methodologies.

Comparison with Similar Compounds

  • 2-oxo-2H-chromene-3-carbonitrile
  • 2-amino-2H-chromene-3-carbonitrile
  • 2-imino-2H-chromene-3-carbonitrile

Comparison: 2H-chromene-3-carbonitrile is unique due to its nitrile group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-oxo-2H-chromene-3-carbonitrile is more prone to oxidation reactions, while 2-amino-2H-chromene-3-carbonitrile exhibits enhanced nucleophilicity .

Biological Activity

2H-Chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

Overview of this compound

This compound is characterized by its heterocyclic structure, which includes a chromene backbone with a cyano group at the 3-position. This structural configuration contributes to its biological activity, making it a versatile scaffold for drug development.

Biological Activities

Research has identified several key biological activities associated with this compound and its derivatives:

  • Anticancer Activity :
    • Studies have demonstrated that various derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a series of synthesized compounds showed IC50 values less than 30 µg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), with some derivatives being more potent than the standard drug etoposide .
    • A specific study highlighted the promising cytotoxic activity of 6-bromo derivatives with IC50 values ranging from 3.46 to 18.76 µg/mL .
  • Antimicrobial Activity :
    • The antimicrobial properties of 2H-chromene derivatives have been extensively studied. Compounds have shown notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 10 to 16 mm, comparable to standard antibiotics .
    • A systematic evaluation revealed that compounds derived from 2-amino-3-cyano chromenes exhibited broad-spectrum antimicrobial effects .
  • Anticonvulsant Activity :
    • Certain derivatives have been tested for anticonvulsant properties, demonstrating effectiveness in reducing seizure activity in animal models . This suggests potential applications in treating epilepsy and related disorders.
  • Antidiabetic and Anticholinesterase Activities :
    • Research has indicated that some derivatives possess antidiabetic properties, potentially aiding in glycemic control . Additionally, their anticholinesterase activity suggests applicability in treating neurodegenerative diseases like Alzheimer's .
  • Other Activities :
    • Other biological activities include anti-inflammatory and antioxidant effects, which further enhance the therapeutic potential of these compounds .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including one-pot reactions that facilitate the formation of cyano groups under mild conditions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the chromene ring can significantly influence biological activity.

Substituent Position Biological Activity Impact
C-4Enhances anticancer potency
C-2Increases antimicrobial efficacy
C-10Modulates neuroprotective effects

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Cytotoxicity Study :
    • A study evaluated a library of synthesized chromene derivatives against cancer cell lines, revealing a correlation between structural modifications and increased cytotoxicity. Notably, compounds with electron-withdrawing groups at the C-6 position exhibited enhanced activity .
  • Antimicrobial Evaluation :
    • In another investigation, synthesized compounds were tested for antibacterial activity against clinical isolates, demonstrating significant inhibition compared to control groups. The results emphasized the potential for developing new antibiotics based on chromene scaffolds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H-chromene-3-carbonitrile derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Derivatives are synthesized via one-pot multicomponent reactions using aldehydes, malononitrile, and resorcinol/phenol derivatives. For example, 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles are prepared under reflux with K₂CO₃ or Ca(OH)₂ catalysis in aqueous or ethanol/toluene systems . Optimization includes adjusting solvent polarity (e.g., water for green synthesis) and catalyst loading (e.g., NaF under microwave irradiation) to improve yields (70–95%) .

Q. How are spectroscopic and chromatographic techniques employed to characterize this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., –CN at ~2,189 cm⁻¹, –NH₂ at ~3,473 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.4–7.8 ppm, methoxy groups at δ 3.7–3.8 ppm) .
  • LCMS/APCI : Validates molecular weight (e.g., m/z 277–297 for [M]⁻ ions) .
  • TLC (Rf values) : Monitors reaction progress (e.g., Rf 0.41–0.45 in silica gel) .

Q. What are the key structural features of this compound derivatives revealed by X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic or triclinic systems with hydrogen-bonding networks. For example, 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile crystallizes in space group P21/c (β = 113.58°, Z = 4), with hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the electronic and biological properties of 2H-chromene-3-carbonitriles?

  • Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance electrophilicity at the cyano group, facilitating nucleophilic additions. For instance, 4-(2-chlorophenyl) derivatives exhibit higher antibacterial activity due to increased polarity . Computational studies (DFT) and Hammett correlations can quantify substituent effects on reactivity .

Q. What experimental strategies address low reactivity of this compound in cycloaddition or click chemistry reactions?

  • Methodological Answer : Propargyl ether derivatives (e.g., 7-propargyloxy-4-aryl-chromenes) are synthesized to enhance reactivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-azido-3-chlorobenzene yields triazole-linked hybrids under mild conditions (DMF/H₂O, 50°C) . Alternative catalysts (e.g., CuI) improve regioselectivity .

Q. How can crystallographic data resolve contradictions in reported melting points or spectroscopic profiles of derivatives?

  • Methodological Answer : Discrepancies in melting points (e.g., 192–227°C for 2-amino-4-aryl derivatives) arise from polymorphic variations or solvent inclusion. SCXRD confirms identical core structures despite divergent physical data . Pairwise comparisons of unit cell parameters (e.g., a, b, c axes) and hydrogen-bonding motifs validate consistency .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how are false positives minimized?

  • Methodological Answer :

  • Anticancer assays : MTT tests on cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .
  • Antimicrobial studies : Disc diffusion assays with positive/negative controls (e.g., ciprofloxacin) .
  • False-positive mitigation : Use of counterscreens (e.g., lactate dehydrogenase assays) to exclude cytotoxic artifacts .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the catalytic efficiency of K₂CO₃ vs. Ca(OH)₂ in chromene synthesis?

  • Methodological Answer : Contradictions arise from solvent-dependent base strength. K₂CO₃ outperforms Ca(OH)₂ in polar aprotic solvents (e.g., DMF) due to better solubility, while Ca(OH)₂ is superior in aqueous media. Kinetic studies (e.g., reaction monitoring via TLC/NMR) clarify optimal conditions .

Q. Why do some this compound derivatives fail to react under published protocols (e.g., cyclopropanation)?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., 3-bromophenyl) or electronic deactivation (e.g., nitro groups) can impede reactivity. Pre-activation strategies (e.g., Lewis acid additives like ZnCl₂) or alternative electrophiles (e.g., ethyl glyoxylate) may restore activity .

Q. Tables for Key Data

Derivative Synthetic Method Catalyst Yield Key Application Reference
2-Amino-4-(4-fluorophenyl)-6-methoxyOne-pot multicomponentK₂CO₃85%Anticancer (Bcl-2 inhibition)
2-Amino-4-(2-chlorophenyl)-5,10-dioxoCyclizationNone70%Antimicrobial
6-Acetyl-4-oxoAcetyl chloride couplingPyridine65%Organic semiconductors
Analytical Technique Key Parameters Example Data Reference
SCXRDSpace group, unit cell dimensions (Å)P21/c, a=12.63, b=11.93, c=12.05
¹H NMRChemical shifts (δ), coupling constants (J)δ 7.20 (dd, J=8.2 Hz, Ar-H)
IRFunctional group peaks (cm⁻¹)–CN: 2,189; –NH₂: 3,473

Properties

IUPAC Name

2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOLOKKZYCSJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206170
Record name 2H-1-Benzopyran-3-carbonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-66-5
Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-Chromene-3-carbonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A microwave vessel was charged with 2-hydroxybenzaldehyde (Aldrich, 3.0 mL, 28.6 mmol), acrylonitrile (9.4 mL, 143 mmol) and 1,4-diazabicyclo[2.2.2]octane (0.80 g, 7.2 mmol), and heated in a microwave Personal Chemistry at 90° C. for 13 hours. Sodium hydroxide (1N, 200 mL) was added and the mixture was extracted twice with ethyl acetate (200 mL), and the combined organic layer washed with brine, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with O-to-20% ethyl acetate in hexane providing the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 4.88 (d, J=1.36 Hz, 2H), 6.90 (d, J=8.14 Hz, 1H), 7.01 (td, J=7.46, 1.01 Hz, 1H), 7.30 (m, 2H), 7.58 (s, 1H). MS (DCI) m/z 175.05 (M+NH4)+.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-chromene-3-carbonitrile

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